molecular formula C22H20N4O4 B11321814 5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11321814
M. Wt: 404.4 g/mol
InChI Key: TYYWKKVWSWEXMD-CMDGGOBGSA-N
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Description

5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the furan-2-carbonyl piperazine intermediate. This intermediate is then reacted with 2-(2-methoxyphenyl)ethenyl oxazole-4-carbonitrile under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents such as methanol and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the nitrile group can yield primary amines .

Scientific Research Applications

5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
  • Indole derivatives

Uniqueness

5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of a furan ring, piperazine moiety, and oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H20N4O4/c1-28-18-6-3-2-5-16(18)8-9-20-24-17(15-23)22(30-20)26-12-10-25(11-13-26)21(27)19-7-4-14-29-19/h2-9,14H,10-13H2,1H3/b9-8+

InChI Key

TYYWKKVWSWEXMD-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N

Origin of Product

United States

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